Thiotaurine

Description

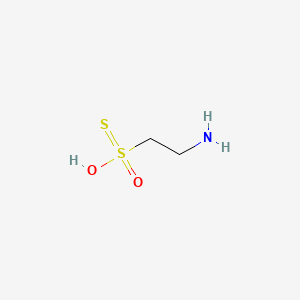

structure in first source

Structure

3D Structure

Properties

CAS No. |

2937-54-4 |

|---|---|

Molecular Formula |

C2H7NO2S2 |

Molecular Weight |

141.22 g/mol |

IUPAC Name |

2-hydroxysulfonothioylethanamine |

InChI |

InChI=1S/C2H7NO2S2/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |

InChI Key |

SHWIJIJNPFXOFS-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=S)O)N |

Other CAS No. |

31999-89-0 2937-54-4 |

Related CAS |

31999-89-0 (mono-hydrochloride salt) 2937-54-4 (Parent) |

Synonyms |

thiotaurine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thiotaurine: Chemical Structure, Properties, and Biological Significance

Abstract

Thiotaurine (2-aminoethanethiosulfonic acid) is a naturally occurring, sulfur-containing analogue of taurine, distinguished by a thiosulfonate group. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. It details its function as a significant biological sulfur and hydrogen sulfide (H₂S) donor, its antioxidant and anti-inflammatory properties, and its involvement in cellular signaling pathways, particularly the NF-κB pathway. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for laboratory applications.

Chemical Identity and Structure

This compound is structurally similar to taurine and hypotaurine, placing it within the "taurine family" of compounds.[1][2] Its defining feature is the presence of a sulfane sulfur moiety, which is key to its biological activity.[1][2]

-

IUPAC Name: 2-Aminoethanethiosulfonic acid[3]

-

Synonyms: 2-hydroxysulfonothioylethanamine, this compound, AETS[4][5]

-

Canonical SMILES: C(CS(=O)(=S)O)N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 141.22 g/mol | [4][5] |

| Melting Point | 213-214 °C (with decomposition) | [3][5][6] |

| Boiling Point | 268.0 ± 42.0 °C (Predicted) | [5] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: 100 mg/mL (708.17 mM) | [7] |

| Water: 1e+006 mg/L @ 25 °C (Estimated) | [8] | |

| Density | 1.407 g/mL (Predicted) | [5] |

| XLogP3-AA | -0.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Biological Role and Signaling Pathways

This compound is a biologically significant molecule primarily recognized for its role as a sulfur donor.[1][7] It is an intermediate in the metabolism of sulfur-containing amino acids like cystine and can be produced through several endogenous pathways.[1][2]

Antioxidant and Anti-inflammatory Properties

This compound functions as an effective antioxidant, capable of mitigating cellular damage caused by pro-oxidants.[1][9] Its anti-inflammatory properties are largely attributed to its ability to release hydrogen sulfide (H₂S), a gasotransmitter with known regulatory roles in inflammation.[1][10][11] Studies have shown that this compound can prevent spontaneous apoptosis in human neutrophils, suggesting a role in modulating immune responses.[1][2]

Hydrogen Sulfide (H₂S) Donor

The sulfane sulfur in this compound's thiosulfonate group is readily transferable.[2] In the presence of thiols like glutathione (GSH), this compound can be reduced to release H₂S, which then participates in various signaling cascades.[12] This makes this compound a key biological intermediate for the transport, storage, and release of sulfide.[1][2]

Modulation of the NF-κB Pathway

Recent research highlights this compound's role in treating inflammatory conditions such as osteoarthritis.[13] It has been demonstrated to attenuate the inflammatory response induced by TNF-α in human chondrocytes. The mechanism involves the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like IL-6 and IL-8.[13][14] This action is linked to its ability to induce persulfidation of target proteins, a critical post-translational modification in redox signaling.[13]

Experimental Protocols

Synthesis of this compound from Hypotaurine

This protocol describes the chemical synthesis of this compound from hypotaurine and elemental sulfur, adapted from methodologies described in the literature.[12]

Materials:

-

Hypotaurine

-

Elemental Sulfur (S₈)

-

Phosphate buffer (56 mM, pH 7.2)

-

Diethylenetriaminepentaacetic acid (DTPA), 0.1 mM

-

Closed reaction tubes

-

Heating block or oven (100 °C)

-

Centrifuge

Procedure:

-

Prepare a 200 mM solution of hypotaurine in 56 mM phosphate buffer (pH 7.2) containing 0.1 mM DTPA.

-

Add a 50-molar excess of elemental sulfur to the hypotaurine solution.

-

Seal the reaction tube securely to prevent evaporation.

-

Heat the reaction mixture at 100 °C for 6 hours to ensure the complete conversion of hypotaurine to this compound.

-

After heating, allow the solution to cool to room temperature.

-

Centrifuge the solution to pellet the unreacted elemental sulfur.

-

Carefully collect the supernatant, which is the this compound product solution.

-

Purity Assessment (Optional): The purity of the synthesized this compound can be assessed using Raman spectroscopy. Desiccate aliquots of the starting hypotaurine solution and the final this compound product. Compare their Raman spectra to confirm the disappearance of hypotaurine-specific peaks and the appearance of this compound-specific peaks (e.g., at 436, 595, and 1069 cm⁻¹).[12]

Biosynthesis Pathways of this compound

This compound is synthesized endogenously through multiple pathways. These enzymatic and non-enzymatic routes highlight its role as a key metabolite in sulfur biochemistry.[1][2][13]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C2H7NO2S2 | CID 6858023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 2937-54-4 [perflavory.com]

- 9. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 10. lesielle.com [lesielle.com]

- 11. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of S-(2-Aminoethyl) Thiosulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, properties, and biological applications of S-(2-aminoethyl) thiosulfuric acid, a compound of significant interest for its radioprotective properties. This document details a common and effective synthetic route, presents key quantitative data in a clear, tabular format, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic pathway and the proposed mechanism of its radioprotective action through structured diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

S-(2-aminoethyl) thiosulfuric acid, also known as 2-aminoethanethiosulfuric acid, is an organosulfur compound belonging to the class of Bunte salts.[1] Structurally, it features a terminal amino group and a thiosulfate group, which confer unique chemical and biological properties. This compound has garnered considerable attention for its potential as a radioprotective agent, capable of mitigating the damaging effects of ionizing radiation on biological tissues.[2] Its mechanism of action is believed to involve the scavenging of free radicals and the reduction of oxidative stress.[3] This guide will focus on a prevalent method for its synthesis, the Bunte reaction, and delve into its established biological activities.

Synthesis of S-(2-Aminoethyl) Thiosulfuric Acid

The most common and straightforward method for the synthesis of S-(2-aminoethyl) thiosulfuric acid is the Bunte reaction. This reaction involves the nucleophilic substitution of a halide by the thiosulfate anion.

General Reaction Scheme

The synthesis can be achieved by reacting a 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride) with a thiosulfate salt, typically sodium thiosulfate, in an aqueous or alcoholic medium.[3]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of S-(2-aminoethyl) thiosulfuric acid via the Bunte reaction.

Materials:

-

2-Bromoethylamine hydrobromide

-

Sodium thiosulfate pentahydrate

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment, if necessary)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoethylamine hydrobromide (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Addition of Thiosulfate: To the stirred solution, add sodium thiosulfate pentahydrate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, S-(2-aminoethyl) thiosulfuric acid, will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for S-(2-aminoethyl) thiosulfuric acid.

| Property | Value | Reference |

| Molecular Formula | C₂H₇NO₃S₂ | [2] |

| Molecular Weight | 157.22 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 191-194 °C | [3] |

| CAS Number | 2937-53-3 | [2] |

| Solubility | Soluble in water | [3] |

Biological Activity and Applications

Radioprotective Effects

S-(2-aminoethyl) thiosulfuric acid is most notably recognized for its radioprotective properties.[2] Ionizing radiation can cause significant damage to biological tissues through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

The proposed mechanism of action for the radioprotective effect of S-(2-aminoethyl) thiosulfuric acid involves the scavenging of these harmful free radicals.[3] The thiosulfate moiety can act as a reducing agent, neutralizing ROS and thereby preventing damage to critical cellular components such as DNA, proteins, and lipids.

Other Applications

Beyond its radioprotective potential, S-(2-aminoethyl) thiosulfuric acid has been explored for other applications. For instance, it has been used to modify the surface of reverse osmosis membranes to enhance their resistance to fouling.[3] The presence of both the reactive amine and thiol groups allows for the covalent grafting of the molecule onto membrane surfaces, altering their physicochemical properties.

Conclusion

S-(2-aminoethyl) thiosulfuric acid is a valuable compound with a straightforward synthesis and significant biological activity. The Bunte reaction provides an efficient route to this compound, and its well-documented radioprotective effects make it a compelling candidate for further investigation in the development of new therapeutic agents. This guide provides the foundational technical information required for researchers to synthesize, characterize, and explore the potential applications of this promising molecule.

References

The Pivotal Role of Thiotaurine in the Survival of Marine Invertebrates in Sulfidic Environments

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiotaurine, a sulfur-containing amino acid, has emerged as a critical biochemical adaptation for marine invertebrates thriving in sulfide-rich environments such as hydrothermal vents and cold seeps. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in these organisms. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development exploring the unique biochemical strategies employed by extremophiles. The insights into this compound's function in sulfide detoxification and transport offer potential avenues for novel therapeutic applications.

Introduction

Marine invertebrates inhabiting deep-sea hydrothermal vents and cold seeps are exposed to high concentrations of hydrogen sulfide (H₂S), a potent respiratory toxin.[1] To survive and flourish in these extreme conditions, these organisms have evolved unique physiological and biochemical mechanisms. A key molecule in their adaptive arsenal is this compound (2-aminoethanesulfinothioic acid). This guide delves into the multifaceted role of this compound, from its synthesis as a sulfide detoxification product to its function as a potential biomarker for thiotrophic symbioses.

This compound is synthesized from the reaction of hypotaurine with a bisulfide ion, effectively sequestering the toxic sulfide in a non-toxic form.[2][3] This process is particularly prominent in invertebrates that host sulfur-oxidizing (thiotrophic) endosymbionts, where this compound is believed to play a crucial role in transporting sulfide to these microbial partners.[4] The concentration of this compound in the tissues of these animals can be a direct indicator of their environmental sulfide exposure.[4]

Natural Occurrence and Distribution of this compound

This compound is found in significant concentrations in a variety of marine invertebrates, particularly those from sulfidic habitats. Its distribution is often localized to tissues that are either directly involved in sulfide uptake or that harbor symbiotic bacteria.

Table 1: Quantitative Distribution of this compound in Marine Invertebrates

| Species | Phylum | Tissue | This compound Concentration (mmol kg⁻¹ wet mass) | Hypotaurine Concentration (mmol kg⁻¹ wet mass) | Th/[H+Th] Ratio | Reference |

| Calyptogena kilmeri | Mollusca | Gill | 22 - 25 | - | 0.63 | [4] |

| Calyptogena (Vesicomya) pacifica | Mollusca | Gill | 22 - 25 | - | 0.39 | [4] |

| Bathymodiolus thermophilus (high-sulfide vent) | Mollusca | Gill | - | - | 0.40 | [4] |

| Bathymodiolus thermophilus (low-sulfide vent) | Mollusca | Gill | - | - | 0.12 | [4] |

| Bathymodiolus septemdierum | Mollusca | Gill | 6.56 | 13.50 | - | [5] |

| Riftia pachyptila (medium-sulfide vent) | Annelida | Trophosome | - | - | 0.23 | [4] |

| Riftia pachyptila (low-sulfide vent) | Annelida | Trophosome | - | - | 0.20 | [4] |

| Ridgeia piscesae (high-sulfide site) | Annelida | Trophosome | - | - | 0.81 | [4] |

| Ridgeia piscesae (low-sulfide site) | Annelida | Trophosome | - | - | 0.04 | [4] |

Note: "-" indicates data not provided in the cited source.

The ratio of this compound to the sum of hypotaurine and this compound (Th/[H+Th]) is often used as an indicator of the level of sulfide exposure.[4][6] As evidenced in Table 1, this ratio varies significantly between species and even within the same species depending on the sulfide concentration of their immediate environment.

Biosynthesis and Physiological Roles

The primary pathway for this compound synthesis involves the reaction of hypotaurine with hydrogen sulfide.[2][3] This process is a crucial detoxification mechanism, converting toxic sulfide into a stable, transportable molecule.

Biosynthesis of Hypotaurine and this compound

Hypotaurine, the precursor to this compound, is synthesized from cysteine through a series of enzymatic reactions. The key enzymes in this pathway are cysteine dioxygenase (CDO) and cysteine-sulfinate decarboxylase (CSAD).[2] In some species, an alternative pathway involving cysteamine dioxygenase (ADO) has also been identified.[3] Once synthesized, hypotaurine can react with a bisulfide ion (HS⁻) to form this compound.

Sulfide Detoxification and Transport

The primary physiological role of this compound is the detoxification and transport of sulfide.[1] In symbiotic invertebrates, this compound is synthesized in tissues exposed to the external environment, such as the foot or gills, and then transported via the hemolymph to the symbiont-containing tissues.[2][7] The symbionts can then utilize the sulfide released from this compound for chemosynthesis. This system allows for a continuous and non-toxic supply of sulfide to the symbionts, which are essential for the host's nutrition.

Other Physiological Roles

In addition to its role in sulfide metabolism, this compound, along with hypotaurine, contributes to the intracellular osmotic balance in these organisms, acting as a compatible osmolyte.[6] this compound has also been shown to possess antioxidant properties and may play a role in modulating inflammatory responses.[8][9]

Experimental Protocols

The accurate quantification and characterization of this compound require specific experimental procedures to prevent its degradation.

Sample Collection and Preparation

-

Tissue Dissection: Immediately upon collection, dissect the desired tissues from the marine invertebrate on a cold surface to minimize enzymatic activity.

-

Homogenization: Homogenize the fresh tissue samples in cold 70% ethanol.[6] The use of ethanol is critical as acidic extraction methods can cause the breakdown of this compound into hypotaurine and sulfide gas.[6]

-

Protein Precipitation: Keep the homogenate on ice for at least 3 hours or overnight at 4°C to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids, including this compound.

-

Drying and Reconstitution: Dry the supernatant, for example, using a vacuum centrifuge. Reconstitute the dried extract in a known volume of purified water or a suitable buffer for analysis.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Utilize a reverse-phase HPLC system equipped with a suitable column (e.g., C18).

-

Mobile Phase: Employ an appropriate buffer system. For example, a gradient of acetonitrile in an aqueous buffer containing a pairing agent like trifluoroacetic acid.

-

Detection: this compound can be detected using various methods. Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection is a common and sensitive approach.[7]

-

Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the direct determination of this compound without the need for derivatization.[10]

-

Chromatography: Separate the sample components using a liquid chromatography system. A porous graphitic carbon stationary phase under isocratic conditions with an ammonium acetate buffer has been shown to be effective.[10]

-

Mass Spectrometry:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Detection: Employ tandem mass spectrometry (MS/MS) for specific quantification. This involves selecting the precursor ion for this compound and monitoring for a specific product ion after fragmentation.

-

-

Quantification: Similar to HPLC, use a standard curve of pure this compound to quantify the amount in the biological samples.

Future Directions and Applications

The study of this compound in marine invertebrates opens up several avenues for future research and potential applications.

-

Drug Development: The ability of this compound to safely transport and deliver sulfide could be explored for therapeutic purposes. Hydrogen sulfide is a signaling molecule with various physiological roles, and targeted delivery could be beneficial in treating a range of conditions.

-

Biomarkers: this compound's strong association with thiotrophic symbioses makes it a valuable biomarker for identifying and characterizing these relationships in newly discovered species.[11]

-

Biotechnology: The enzymes involved in the biosynthesis of hypotaurine and this compound could be of interest for biotechnological applications, such as in bioremediation or the synthesis of novel sulfur-containing compounds.

Conclusion

This compound is a remarkable example of biochemical adaptation, enabling marine invertebrates to thrive in some of the most challenging environments on Earth. Its central role in sulfide detoxification and transport highlights the intricate interplay between host and symbiont in deep-sea ecosystems. The methodologies outlined in this guide provide a framework for further investigation into this fascinating molecule, with the potential to unlock new scientific understanding and innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Possible Roles of Hypotaurine and this compound in the Vesicomyid Clam Phreagena okutanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypotaurine and this compound as indicators of sulfide exposure in bivalves and vestimentiferans from hydrothermal vents and cold seeps [archimer.ifremer.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound is a biomarker of sulfide-based symbiosis in deep-sea bivalves - ePrints Soton [eprints.soton.ac.uk]

An In-depth Technical Guide to the Biological Functions and Physiological Roles of Thiotaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotaurine (2-aminoethane thiosulfonate) is an endogenously produced sulfur-containing compound structurally analogous to taurine and hypotaurine. Characterized by a unique sulfane sulfur moiety, this compound exhibits a range of biological activities, positioning it as a molecule of significant interest in therapeutic research. It functions as a potent antioxidant, a hydrogen sulfide (H₂S) donor, and a modulator of key cellular signaling pathways involved in inflammation and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological roles, its mechanisms of action, and the experimental methodologies used to elucidate its functions.

Introduction

This compound belongs to the "taurine family" of compounds and is distinguished by the presence of a thiosulfonate group (-SO₂SH)[1]. This structural feature is central to its biological functions, particularly its ability to release H₂S and participate in persulfidation reactions[2][3]. Initially identified as a metabolic product of cystine in rats, this compound has since been implicated in a variety of physiological processes, including the regulation of inflammatory responses and the inhibition of programmed cell death[1][4]. Its multifaceted activities make it a compelling candidate for further investigation in the context of drug development for inflammatory and oxidative stress-related diseases.

Biosynthesis and Metabolism

This compound is synthesized in mammalian tissues through several metabolic pathways. The primary routes of its formation include:

-

Transsulfuration: A key pathway involves the spontaneous transsulfuration between thiocysteine (a persulfide analog of cysteine) and hypotaurine[1].

-

Enzymatic Transfer: this compound can be generated by the enzymatic transfer of a sulfur atom from mercaptopyruvate to hypotaurine, a reaction catalyzed by sulfurtransferases[1][5].

-

From Cystine: In vivo studies have demonstrated that this compound is a metabolic product of cystine[1][4]. Rats fed a diet supplemented with cystine excrete this compound in their urine[6].

-

From Cysteamine: The enzymatic oxidation of cysteamine in the presence of inorganic sulfur can also lead to the formation of hypotaurine and subsequently this compound[1][2].

The metabolism of this compound is closely linked to the cellular redox environment. It can be converted back to hypotaurine and release H₂S, particularly in the presence of thiols like glutathione[4][6]. This positions this compound as a biological carrier and storage form of H₂S[1][2][4].

Physiological Roles and Biological Functions

Antioxidant Properties

This compound is an effective antioxidant agent, capable of counteracting the damaging effects of pro-oxidants[1][2]. Its antioxidant capacity is attributed to the reactive sulfane sulfur, which can scavenge free radicals. While direct quantitative comparisons with standard antioxidants are limited in the available literature, studies in diabetic rat models have demonstrated its protective effects against oxidative stress in tissues like the aorta and heart.

Hydrogen Sulfide (H₂S) Donor

A pivotal function of this compound is its role as a biological H₂S donor[2]. H₂S is a gasotransmitter with diverse physiological roles, including vasodilation, neuromodulation, and inflammation regulation. This compound releases H₂S in a thiol-dependent manner, with glutathione facilitating this process[4]. This controlled release mechanism makes this compound a stable and potentially safer alternative to direct H₂S donors for therapeutic applications.

Modulation of Inflammation

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway[7]. In human primary chondrocytes stimulated with the pro-inflammatory cytokine TNF-α, this compound has been shown to attenuate the expression of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects of this compound:

| Inflammatory Mediator | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| IL-6 | Human Chondrocytes | TNF-α (10 ng/mL) | 100 µM | Significant attenuation of mRNA expression | [7] |

| IL-8 | Human Chondrocytes | TNF-α (10 ng/mL) | 100 µM | Significant attenuation of mRNA expression | [7] |

| IL-1β | Human Chondrocytes | TNF-α (10 ng/mL) | 100 µM | Significant attenuation of mRNA expression | [7] |

This compound's anti-inflammatory action is mediated by the inhibition of the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB[7].

There is also evidence to suggest that taurine and related compounds, like taurine chloramine, can activate the Nrf2 signaling pathway, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1)[3][8][9][10][11]. While direct evidence for this compound's role in this pathway is still emerging, its antioxidant properties suggest it may also exert its effects through Nrf2 activation.

Regulation of Apoptosis

This compound has been demonstrated to inhibit spontaneous apoptosis in human neutrophils[4]. This anti-apoptotic effect is associated with the inhibition of caspase-3 activity.

Quantitative Data on Anti-apoptotic Effects of this compound:

| Cell Type | Apoptotic Marker | This compound Concentration | Effect | Reference |

| Human Neutrophils | Caspase-3 Activity | 100 µM | 55% inhibition | [4] |

The anti-apoptotic function of this compound is enhanced in the presence of glutathione, further highlighting the importance of the cellular thiol status in its biological activity[4].

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing this compound involves the reaction of hypotaurine with elemental sulfur[6].

Protocol:

-

Dissolve 200 mM hypotaurine in 56 mM phosphate buffer (pH 7.2) containing 0.1 mM DTPA.

-

Add 50 molar equivalents of elemental sulfur to the hypotaurine solution.

-

Seal the reaction tube and heat at 100 °C for 6 hours to ensure complete conversion.

-

After cooling, centrifuge the solution to pellet the excess elemental sulfur.

-

The supernatant containing this compound can be collected and its purity assessed by methods such as HPLC[12].

Measurement of Caspase-3 Activity

The effect of this compound on caspase-3 activity can be assessed using commercially available fluorometric or colorimetric assay kits.

General Protocol:

-

Culture cells (e.g., human neutrophils) to the desired density.

-

Induce apoptosis using an appropriate stimulus.

-

Treat cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells according to the assay kit's instructions.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of ~380/~460 nm (fluorometric).

-

Calculate the percentage inhibition of caspase-3 activity relative to the untreated control.

Quantification of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the effect of this compound on the production of inflammatory cytokines[13][14][15][16].

General Protocol:

-

Seed cells (e.g., human chondrocytes) in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α).

-

Collect the cell culture supernatant.

-

Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6, IL-8) according to the manufacturer's protocol. This typically involves:

-

Coating a plate with a capture antibody.

-

Adding the cell supernatant.

-

Adding a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a microplate reader.

-

Quantify the cytokine concentration using a standard curve.

Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence

This method visualizes the effect of this compound on the subcellular localization of the p65 subunit of NF-κB.

General Protocol:

-

Grow cells on coverslips in a multi-well plate.

-

Pre-treat the cells with this compound.

-

Stimulate with a pro-inflammatory agent (e.g., TNF-α or LPS) to induce p65 translocation.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation[17][18][19][20][21].

Conclusion and Future Directions

This compound is a promising endogenous molecule with significant therapeutic potential. Its ability to act as an antioxidant, an H₂S donor, and a modulator of inflammatory and apoptotic signaling pathways makes it a compelling target for drug development. The data summarized in this guide highlight its efficacy in cellular models of inflammation and apoptosis.

Future research should focus on several key areas:

-

In vivo studies: Comprehensive in vivo studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic efficacy in animal models of inflammatory diseases.

-

Quantitative antioxidant capacity: Rigorous quantification of its antioxidant activity using standardized assays such as DPPH and ORAC is required for a more complete understanding of its antioxidant potential.

-

Tissue distribution: Detailed studies on the tissue distribution and concentration of endogenous and exogenously administered this compound are necessary.

-

Signaling pathway elucidation: Further investigation into the molecular mechanisms underlying its effects on the NF-κB and Nrf2 pathways will provide a more complete picture of its mode of action.

A deeper understanding of these aspects will be crucial for translating the promising preclinical findings of this compound into novel therapeutic strategies for a range of human diseases.

References

- 1. Heme catalyzed synthesis of this compound from hypotaurine and hydrogen sulfide: a possible novel biochemical pathway [research.unite.it]

- 2. longdom.org [longdom.org]

- 3. Taurine Chloramine-Mediated Nrf2 Activation and HO-1 Induction Confer Protective Effects in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurine Chloramine Activates Nrf2, Increases HO-1 Expression and Protects Cells from Death Caused by Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]

- 9. Taurine chloramine induces heme oxygenase-1 expression via Nrf2 activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurine Chloramine Activates Nrf2, Increases HO-1 Expression and Protects Cells from Death Caused by Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytokine analysis - ELISA / CBA [sanquin.org]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. h-h-c.com [h-h-c.com]

- 16. rndsystems.com [rndsystems.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Metabolic Crossroads of Thiotaurine: A Technical Guide for Researchers

Abstract

Thiotaurine (2-aminoethanethiosulfonic acid), a structural analog of taurine, is an endogenously produced sulfur-containing compound that plays a pivotal role in hydrogen sulfide (H₂S) signaling, oxidative stress modulation, and inflammatory responses. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in mammals, designed for researchers, scientists, and professionals in drug development. It consolidates current knowledge on its biosynthesis and degradation, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this important biomolecule.

Introduction

This compound belongs to the "taurine family" and is distinguished by the presence of a sulfane sulfur atom, which confers its unique biological activities.[1][2] This sulfane sulfur can be readily donated, positioning this compound as a significant biological carrier and donor of H₂S, a gaseous signaling molecule with diverse physiological functions.[3] Its roles as an antioxidant and an anti-inflammatory agent have garnered considerable interest, particularly in the context of diseases characterized by oxidative stress and inflammation.[4][5] This document serves as a core technical resource on the metabolic pathways governing the synthesis and catabolism of this compound in mammalian systems.

This compound Metabolic Pathways

The metabolism of this compound is complex, involving multiple enzymatic and non-enzymatic reactions. Below are the key biosynthetic and degradation pathways identified in mammals.

Biosynthesis of this compound

This compound can be synthesized through several distinct pathways:

-

Transsulfuration of Thiocysteine and Hypotaurine: This is a primary route for this compound formation, involving the spontaneous transfer of a sulfur atom from thiocysteine to hypotaurine.[1][6]

-

Metabolism of Cystine: In vivo studies have shown that this compound can be produced from the dietary amino acid cystine.[1][2][5] This process can occur in the cytosol via cystathionine γ-lyase or in the mitochondria involving kynurenine-oxoglutarate transaminase and thiosulfate sulfurtransferase.[4]

-

From Cysteamine: The enzymatic oxidation of cysteamine can lead to the formation of hypotaurine and subsequently this compound, especially in the presence of inorganic sulfur.[1][2]

-

Mercaptopyruvate Sulfurtransferase (MST) Pathway: The enzyme 3-mercaptopyruvate sulfurtransferase (MST) catalyzes the transfer of a sulfur atom from mercaptopyruvate to hypotaurine, yielding this compound.[1][2][5]

-

Diamine Oxidase (DAO) Pathway from Cystamine: Cystamine can be oxidized by diamine oxidase (DAO) to produce thiocysteamine, which then reacts with hypotaurine to form this compound.[4]

-

Heme-Catalyzed Synthesis: A novel pathway involving the synthesis of this compound from hypotaurine and hydrogen sulfide, catalyzed by heme proteins like horseradish peroxidase, has been described.[7]

Figure 1: Overview of the major biosynthetic pathways of this compound in mammals.

Degradation of this compound

The catabolism of this compound primarily involves the release of its sulfane sulfur and subsequent conversion to other metabolites.

-

H₂S Release: this compound can react with thiols, such as glutathione (GSH), to release hydrogen sulfide and regenerate hypotaurine.[4] This positions this compound as a crucial H₂S donor.

-

Oxidation to Taurine: It is proposed that this compound can be oxidized to taurine, a stable end-product of sulfur amino acid metabolism.[4]

-

Urinary Excretion: this compound that is not metabolized can be excreted in the urine.[4]

Figure 2: Major degradation pathways of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize available quantitative data related to this compound and its metabolic precursors and enzymes.

Table 1: Metabolite Concentrations

| Metabolite | Tissue/Fluid | Concentration | Species | Reference |

| Cystamine | Rat Kidney | Up to 150 pmol/g wet weight | Rat | [8] |

| Cystamine | Rat Heart | Up to 150 pmol/g wet weight | Rat | [8] |

| Taurine | Pig Tissues | >3 µmol/g wet weight | Pig | [8] |

| Taurine | Animal Cells | >1 mM | General | [8] |

| Taurine | Blood | ~0.1 mM | General | [8] |

| Hypotaurine | Cells | 0.1 - 1 mM | General | [8] |

| This compound | Urine (Cystine-supplemented diet) | 7 µmoles/day | Rat | [4] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax/kcat | Organism/Source | Reference |

| Diamine Oxidase (DAO) | Histamine | - | 28.16 ± 1.00 mU | Porcine | [9] |

| Diamine Oxidase (DAO) | Putrescine | - | ~14 mU | Porcine | [9] |

| Diamine Oxidase (DAO) | Cadaverine | - | ~14 mU | Porcine | [9] |

| Thiosulfate Sulfurtransferase (TST) | Thiosulfate | 39.5 ± 2.5 mM | - | - | [10] |

| Thiosulfate Sulfurtransferase (TST) | Cyanide | 29 ± 4 mM | - | - | [10] |

| 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate | 7.02 mM | - | Mycobacterium tuberculosis | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in biological samples.

Principle: This method utilizes reverse-phase HPLC with pre-column derivatization for fluorescent detection.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (pH 4.5)

-

O-phthalaldehyde (OPA) derivatizing reagent

-

This compound standard

-

Perchloric acid (PCA)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in 4 volumes of ice-cold 0.4 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Derivatization:

-

Mix 50 µL of the filtered sample with 450 µL of OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature in the dark.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Use a mobile phase gradient of sodium acetate buffer and acetonitrile.

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Figure 3: Workflow for the quantification of this compound by HPLC.

Diamine Oxidase (DAO) Activity Assay

Objective: To measure the enzymatic activity of DAO in biological samples.

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of a substrate like putrescine or cystamine. The H₂O₂ is then used in a coupled reaction to generate a fluorescent product.[7]

Materials:

-

Fluorometric plate reader

-

96-well black microplate

-

DAO Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

DAO Substrate (e.g., Putrescine or Cystamine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

H₂O₂ Standard

-

Tissue or cell lysate

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe in DAO Assay Buffer.

-

Prepare a working solution of HRP in DAO Assay Buffer.

-

Prepare a working solution of the DAO substrate in DAO Assay Buffer.

-

Prepare a Reaction Mix containing the assay buffer, fluorescent probe, and HRP.

-

-

Standard Curve:

-

Prepare a series of H₂O₂ standards in DAO Assay Buffer.

-

Add the standards to the microplate.

-

-

Assay:

-

Add the sample (tissue or cell lysate) to the wells of the microplate.

-

Add the Reaction Mix to all wells.

-

Initiate the reaction by adding the DAO substrate to the sample wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

-

-

Calculation:

-

Subtract the background fluorescence (no substrate control).

-

Calculate the H₂O₂ concentration in the samples using the standard curve.

-

Determine the DAO activity, typically expressed as nmol of H₂O₂ produced per minute per mg of protein.

-

Detection of Protein Persulfidation

Objective: To detect proteins that have been post-translationally modified by persulfidation, a key mechanism of H₂S signaling.

Principle: The tag-switch method is a common approach to specifically label and identify persulfidated proteins.[12]

Materials:

-

Methylsulfonyl-benzothiazole (MSBT)

-

Cyanoacetate-based biotin probe (CN-biotin)

-

Streptavidin-agarose beads

-

Dithiothreitol (DTT)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer (for protein identification)

Procedure:

-

Blocking:

-

Lyse cells or tissues under conditions that preserve persulfides.

-

Treat the protein lysate with MSBT to block both free thiols and persulfides.

-

-

Labeling:

-

Add CN-biotin, which selectively reacts with the persulfide-MSBT adducts to form a stable thioether bond with biotin.

-

-

Enrichment:

-

Incubate the biotin-labeled lysate with streptavidin-agarose beads to pull down the persulfidated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads using DTT.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific proteins of interest, or by mass spectrometry for proteome-wide identification of persulfidated proteins.

-

Figure 4: Workflow for the tag-switch method for detecting protein persulfidation.

Signaling Pathways Involving this compound

This compound's primary role as an H₂S donor implicates it in various signaling pathways.

H₂S Signaling

H₂S, released from this compound, acts as a signaling molecule through several mechanisms:

-

Protein Persulfidation: The most prominent mechanism is the S-sulfhydration (persulfidation) of cysteine residues in target proteins, which can alter their function.[3]

-

Interaction with Metalloproteins: H₂S can interact with the metal centers of various proteins, including heme-containing enzymes.

-

Antioxidant Effects: H₂S can scavenge reactive oxygen species (ROS).

Figure 5: Key mechanisms of H₂S signaling relevant to this compound.

Modulation of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

-

Inhibition of p65 Nuclear Translocation: this compound can inhibit the phosphorylation and subsequent translocation of the p65 subunit of NF-κB to the nucleus.[3] This prevents the transcription of pro-inflammatory genes.

Figure 6: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a multifaceted molecule at the heart of sulfur metabolism and H₂S signaling in mammals. Its diverse biosynthetic pathways and its role as a key H₂S donor underscore its physiological importance. The ability of this compound to modulate oxidative stress and inflammation, particularly through the NF-κB pathway, highlights its therapeutic potential. This guide provides a foundational resource for researchers, offering a consolidated view of this compound's metabolic landscape, quantitative data, and essential experimental protocols to facilitate further investigation into this promising area of research.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. exhalix-llc.com [exhalix-llc.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Persulfidation proteome reveals the regulation of protein function by hydrogen sulfide in diverse biological processes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Thiotaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotaurine, or 2-aminoethane thiosulfonate, is a sulfur-containing analogue of taurine that is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Characterized by a thiosulfonate group, this compound exhibits a range of biological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of its molecular pathways. This compound's capacity to counteract oxidative stress is multifaceted, involving direct scavenging of reactive oxygen species (ROS), modulation of intracellular redox signaling pathways, and its role as a hydrogen sulfide (H₂S) donor through persulfidation. This document aims to serve as a detailed resource for researchers and professionals involved in the development of novel antioxidant therapies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Consequently, there is a continuous search for effective antioxidant compounds. This compound, structurally similar to taurine and hypotaurine, has demonstrated significant promise as an antioxidant agent.[1][2] Its unique sulfane sulfur moiety confers distinct chemical reactivity, enabling it to participate in critical redox reactions.[3][4] This guide delves into the core antioxidant properties of this compound, presenting the current state of scientific knowledge to facilitate further research and drug development.

Mechanisms of Antioxidant Action

This compound employs several mechanisms to exert its antioxidant effects, ranging from direct chemical reactions with oxidants to the modulation of complex cellular signaling pathways.

Direct Scavenging of Reactive Oxygen Species

This compound has been shown to directly react with and neutralize certain reactive oxygen species. A notable example is its reaction with hydrogen peroxide (H₂O₂). While it is considered a less potent scavenger of H₂O₂ compared to its precursor hypotaurine, this activity still contributes to its overall antioxidant profile.[5] The reaction is a second-order process where this compound is oxidized to taurine and sulfite.[5]

Role as a Hydrogen Sulfide (H₂S) Donor and Persulfidation

A key feature of this compound's antioxidant activity is its function as a thiol-activated H₂S donor.[3] In the presence of thiols such as glutathione (GSH), this compound can release H₂S.[6] H₂S is now recognized as a critical gaseous signaling molecule with potent cytoprotective and antioxidant effects.

This release of H₂S is intimately linked to the process of persulfidation , a post-translational modification of cysteine residues in proteins. This compound can transfer its sulfane sulfur to protein thiols, forming persulfides (R-SSH). This modification can protect critical cysteine residues from irreversible oxidation and modulate protein function, thereby influencing cellular redox signaling and enhancing antioxidant defenses.[1]

Modulation of Inflammatory and Redox Signaling Pathways

This compound has been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, such as those induced by Tumor Necrosis Factor-alpha (TNF-α), this compound can inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[1] By preventing the activation of NF-κB, this compound effectively downregulates the expression of pro-inflammatory genes, thereby mitigating inflammation-associated oxidative stress.

Quantitative Data on Antioxidant Activity

While extensive research highlights the qualitative antioxidant properties of this compound, there is a notable scarcity of standardized quantitative data from common in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). However, specific kinetic data for its reaction with hydrogen peroxide and comparative data from in vivo studies are available.

Reaction Kinetics

| Parameter | Value | Conditions | Reference |

| Reaction with Hydrogen Peroxide | |||

| Second-order rate constant (k) | 0.0010 ± 0.0001 M⁻¹·s⁻¹ | Reaction of 40 mM this compound with >400 mM H₂O₂ | [5] |

| Reactivity vs. Hypotaurine | 15-fold less reactive | Comparison of second-order rate constants | [5] |

In Vivo and Cellular Antioxidant Effects

The antioxidant efficacy of this compound has been demonstrated in several in vivo and cellular models, where it has been shown to modulate biomarkers of oxidative stress and enhance the activity of endogenous antioxidant enzymes.

| Model System | Biomarker/Enzyme | Effect of this compound | Reference |

| STZ-induced Diabetic Rats | Malondialdehyde (MDA) | Attenuated increase in plasma, brain, and spinal cord | [3] |

| Reduced Glutathione (GSH) | Counteracted decrease in plasma, brain, and spinal cord | [3] | |

| GSH/GSSG Ratio | Counteracted decrease in brain and spinal cord | [3] | |

| Catalase | Prevented loss of activity | [3] | |

| Glutathione Peroxidase (GPx) | Prevented loss of activity | [3] | |

| Superoxide Dismutase (SOD) | Prevented loss of activity | [3] | |

| Acute Epileptic State Rats | Malondialdehyde (MDA) | Significantly decreased in cerebral cortex and hippocampus | [4] |

| Superoxide Dismutase (SOD) | Significantly increased activity in cerebral cortex and hippocampus | [4] | |

| Glutathione Peroxidase (GPx) | Significantly increased activity in cerebral cortex and hippocampus | [4] | |

| Human Neutrophils | Caspase-3 Activity | 55% inhibition at 100 µM (similar to H₂S) |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the antioxidant properties of this compound.

Hydrogen Peroxide Scavenging Assay

Objective: To determine the second-order rate constant for the reaction of this compound with hydrogen peroxide.

Methodology (as described in[5]):

-

Reagents:

-

This compound solution (40 mM)

-

Hypotaurine solution (40 mM, as a control)

-

Hydrogen peroxide solution (>400 mM)

-

Phosphate buffer (56 mM)

-

-

Instrumentation:

-

Raman Spectrometer

-

-

Procedure:

-

Reaction solutions were prepared containing 40 mM this compound or hypotaurine, 56 mM phosphate buffer, and 400 mM hydrogen peroxide.

-

The production of taurine from the oxidation of this compound by hydrogen peroxide was monitored over time using Raman spectroscopy.

-

The reaction was observed to follow second-order kinetics.

-

-

Data Analysis:

-

The apparent rate constant was calculated from the kinetic data.

-

In Vivo Studies in STZ-Induced Diabetic Rats

Objective: To evaluate the protective effects of this compound against oxidative stress in a diabetic rat model.

Methodology (as described in[3]):

-

Animal Model:

-

Male Sprague-Dawley rats.

-

Diabetes was induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) (60 mg/kg).

-

-

Treatment:

-

This compound (1.2 mmol/kg) was administered i.p. 75 minutes before the STZ injection.

-

-

Sample Collection:

-

Plasma, brain, and spinal cord tissues were collected 24 hours post-STZ injection.

-

-

Biochemical Analyses:

-

Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation.

-

Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG): Measured to determine the GSH/GSSG ratio, an indicator of oxidative stress.

-

Antioxidant Enzyme Activities: The activities of catalase, glutathione peroxidase (GPx), and superoxide dismutase (SOD) were assayed in tissue homogenates.

-

General Protocol for DPPH Radical Scavenging Assay

While specific data for this compound is not available, a general protocol for this assay is as follows:

Objective: To measure the radical scavenging activity of a compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a versatile antioxidant. Its multifaceted mechanism of action, encompassing direct ROS scavenging, H₂S donation leading to protein persulfidation, and modulation of the NF-κB signaling pathway, positions it as a promising candidate for further investigation in the context of oxidative stress-related diseases.

A critical gap in the current literature is the lack of standardized in vitro antioxidant capacity data from assays such as DPPH and ABTS. Future research should prioritize conducting these assays to allow for direct comparison with other known antioxidants. Furthermore, more detailed investigations into the specific protein targets of this compound-mediated persulfidation and their functional consequences will provide a deeper understanding of its role in cellular redox homeostasis. Elucidating the full therapeutic potential of this compound will require continued research into its pharmacokinetics, safety profile, and efficacy in a broader range of preclinical disease models.

References

- 1. The antioxidant action of taurine, hypotaurine and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of taurine and pantoyltaurine as antioxidants in vitro and in the central nervous system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of taurine, GABA, Glu, and Asp as scavengers of malondialdehyde in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic and non-enzymatic conversion of cystamine to this compound and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Studies of Thiotaurine and Hypotaurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotaurine and hypotaurine, two sulfur-containing analogues of taurine, have been the subject of scientific inquiry for decades, primarily due to their significant roles in cellular biochemistry and their potential as therapeutic agents. This technical guide provides a comprehensive overview of the foundational research on these compounds, focusing on their discovery, biosynthesis, and early-investigated biological activities. Particular emphasis is placed on the quantitative data, experimental methodologies, and proposed biochemical pathways from seminal, early studies.

Core Concepts: Discovery and Biosynthesis

Hypotaurine was identified as an intermediate in the biosynthesis of taurine from cysteine.[1] Early studies in rat liver established the enzymatic conversion of cysteine to cysteine sulfinic acid, which is then decarboxylated to form hypotaurine.[1] The final step, the oxidation of hypotaurine to taurine, was initially thought to be a non-enzymatic process, potentially involving reactive oxygen species.[2] However, later research identified flavin-containing monooxygenase 1 (FMO1) as the enzyme responsible for this conversion.[3]

This compound was discovered through early metabolic studies in rats. In 1959, Cavallini and his colleagues provided chromatographic evidence for the presence of this compound in the urine of rats fed a diet supplemented with cystine.[3] Its biosynthesis can occur through several pathways, including the spontaneous transsulfuration between thiocysteine and hypotaurine, and the enzymatic transfer of sulfur from mercaptopyruvate to hypotaurine.[4][5]

Quantitative Data from Early Investigations

Quantitative analysis of this compound and hypotaurine in biological samples was a key focus of early research. The following tables summarize the available quantitative data from these foundational studies.

| Parameter | Value | Species/System | Reference |

| Hypotaurine Concentration | |||

| Cytosolic Concentration in Neutrophils | Approx. 1 mM (Taurine:Hypotaurine ratio ~50:1) | Human | [6] |

| Enzyme Kinetics of Hypotaurine Oxidation (Human FMO1) | |||

| kcat | 55 min⁻¹ | In vitro | [7] |

| KM | 4 mM | In vitro | [7] |

| Antioxidant Activity of Hypotaurine | |||

| Hydroxyl Radical Scavenging | Excellent scavenger | In vitro | [4][8] |

| Hypochlorous Acid Scavenging | Excellent scavenger | In vitro | [4][8] |

Experimental Protocols from Early Studies

The following sections detail the methodologies employed in the seminal research on this compound and hypotaurine.

Chemical Synthesis of this compound

This protocol is based on the work of Cavallini's research group, who were pioneers in the study of sulfur-containing amino acids.[6]

Materials:

-

Hypotaurine

-

Elemental sulfur (finely dispersed)

-

0.2 N Sodium Hydroxide (NaOH)

-

Ethanol

-

Carbon disulfide

Procedure:

-

Dissolve 220 mg of hypotaurine (2 mmol) in 1 mL of 0.2 N NaOH in a ground-cap tube fitted with a reflux condenser.

-

Add 70 mg of finely dispersed elemental sulfur and 20 mL of ethanol to the solution.

-

Reflux the mixture with ethanol for 30 minutes.

-

After boiling, place the suspension at 0°C for 12 hours to allow for crystallization.

-

Wash the obtained crystals twice with 5 mL of carbon disulfide and once with 5 mL of ethanol.

-

Add 1.5 mL of water to the crystals and heat to dissolve.

-

Add 10 mL of absolute ethanol to the solution.

-

Place the solution at 0°C for 12 hours to allow for the precipitation of pure this compound crystals.

Early Chromatographic Analysis of this compound and Hypotaurine

Early researchers relied heavily on paper chromatography and ion-exchange chromatography to separate and identify amino acids and their derivatives from biological samples.[7][9][10][11][12][13][14][15]

a) Paper Chromatography

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (chromatography paper) and a mobile phase (a solvent mixture). The separation is influenced by the polarity of the compounds.

General Procedure:

-

Sample Preparation: Biological samples (e.g., urine, tissue homogenates) were typically deproteinized using an acid like picric acid.

-

Spotting: A small spot of the prepared sample was applied to a starting line drawn on the chromatography paper.

-

Development: The paper was suspended in a sealed chromatography chamber containing a solvent system (e.g., butanol/acetic acid/water). The solvent moves up the paper by capillary action, separating the components of the sample.

-

Visualization: As amino acids are colorless, a visualizing agent such as ninhydrin was sprayed on the dried chromatogram. Upon heating, ninhydrin reacts with amino acids to produce a purple color, revealing their positions.[9][11]

-

Identification: The separated compounds were identified by comparing their retention factor (Rf) values (distance traveled by the compound divided by the distance traveled by the solvent front) with those of known standards.

b) Ion-Exchange Chromatography

Principle: This method separates molecules based on their net charge. A column is packed with a resin that has charged functional groups. Molecules with an opposite charge bind to the resin and are eluted by changing the pH or ionic strength of the mobile phase.

General Procedure:

-

Column Preparation: An ion-exchange column (e.g., with a sulfonated polystyrene resin) was prepared.

-

Sample Application: The prepared biological sample was applied to the top of the column.

-

Elution: A series of buffers with increasing pH or ionic strength were passed through the column to selectively elute the bound amino acids.

-

Detection: The eluted fractions were collected and the amino acids were quantified, often after reaction with ninhydrin to produce a colored compound that could be measured spectrophotometrically.

In Vitro Antioxidant Assays

Early studies investigating the antioxidant properties of hypotaurine often focused on its ability to inhibit lipid peroxidation.[8]

a) Inhibition of Lipid Peroxidation in Brain Homogenates

Principle: This assay measures the formation of malondialdehyde (MDA), a product of lipid peroxidation, in a tissue homogenate. The ability of a compound to reduce MDA formation indicates its antioxidant activity.

General Procedure:

-

Tissue Preparation: A rat brain homogenate was prepared in a suitable buffer.

-

Induction of Peroxidation: Lipid peroxidation was initiated by adding a pro-oxidant, such as a ferrous salt (Fe²⁺).[8]

-

Incubation: The homogenate was incubated with and without the test compound (hypotaurine).

-

Measurement of MDA: The amount of MDA produced was quantified using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

-

Assessment of Antioxidant Activity: A decrease in the amount of MDA formed in the presence of hypotaurine compared to the control indicated its ability to inhibit lipid peroxidation.

Signaling Pathways and Biological Relationships

While the concept of complex signaling pathways as we understand them today was still developing, early research laid the groundwork for understanding the broader biological roles of this compound and hypotaurine.

Taurine Biosynthesis Pathway

The primary metabolic pathway involving hypotaurine is its role as a precursor to taurine. This pathway is crucial for maintaining cellular taurine levels, which is essential for numerous physiological processes.

Figure 1: The biosynthesis pathway of taurine from cysteine, highlighting the central role of hypotaurine.

This compound Biosynthesis and its Relationship with Hypotaurine

This compound can be formed from hypotaurine through a transsulfuration reaction, illustrating the close metabolic relationship between these two compounds.

Figure 2: A simplified representation of one pathway for this compound biosynthesis from hypotaurine and thiocysteine.

Experimental Workflow for Early Chromatographic Analysis

The following diagram illustrates the general workflow used in early studies to analyze this compound and hypotaurine in biological samples using chromatography.

Figure 3: A generalized workflow for the analysis of amino acids like this compound and hypotaurine in early biochemical studies.

Conclusion

The early research on this compound and hypotaurine provided the fundamental knowledge upon which our current understanding of these molecules is built. The meticulous experimental work, often relying on techniques that are now considered classical, successfully identified these compounds, elucidated their primary biosynthetic pathways, and provided the first insights into their antioxidant properties. This technical guide serves as a valuable resource for researchers and professionals in drug development, offering a historical perspective and detailed methodologies that continue to be relevant in the study of sulfur-containing compounds and their therapeutic potential.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. taurine biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hypotaurine evokes a malignant phenotype in glioma through aberrant hypoxic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant action of taurine, hypotaurine and their metabolic precursors [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant role and subcellular location of hypotaurine and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The antioxidant action of taurine, hypotaurine and their metabolic precursors. | Semantic Scholar [semanticscholar.org]

- 8. The antioxidant action of taurine, hypotaurine and their metabolic precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 10. 193.16.218.141 [193.16.218.141]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chromatography of amino acids [biotopics.co.uk]

- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

Thiotaurine as a Sulfane Sulfur Donor: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotaurine (2-aminoethanesulfinothioic acid) is emerging as a significant player in the field of sulfur biology, acting as a potent donor of sulfane sulfur. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological synthesis, and mechanisms of action as a sulfane sulfur donor. It consolidates quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of sulfane sulfur-based molecules.

Introduction to this compound

This compound is a naturally occurring, water-soluble organosulfur compound structurally analogous to taurine, but with a terminal thiosulfonate group (-S-SO2H) that contains a reactive sulfane sulfur atom.[1][2][3] This sulfane sulfur can be readily transferred to other biological molecules, making this compound a key intermediate in the transport, storage, and release of hydrogen sulfide (H₂S) and other reactive sulfur species (RSS).[3][4] Its ability to modulate cellular redox status and influence signaling pathways has positioned it as a molecule of interest for its antioxidant, anti-inflammatory, and anti-cancer properties.[3][5]

Chemical and Biological Properties

This compound can be synthesized through several biological pathways:

-

Transsulfuration: It can be formed by a spontaneous transsulfuration reaction between thiocysteine and hypotaurine.[3][4]

-

Enzymatic Synthesis: Sulfurtransferases can catalyze the transfer of a sulfur atom from 3-mercaptopyruvate to hypotaurine to generate this compound.[3][4]

-

Metabolism of Cystine: this compound is a metabolic product of cystine in vivo.[3]

The key to this compound's function lies in its sulfane sulfur atom, which is a sulfur atom with a formal oxidation state of 0. This sulfur is highly reactive and can be released in the presence of thiols, such as glutathione (GSH), to form persulfides and subsequently H₂S.[3]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Anti-inflammatory Effects of this compound on Human Chondrocytes

| Parameter | Condition | This compound Concentration | Result | Reference |

| IL-6 mRNA Expression | TNF-α stimulated | 50 µM | Reduction to near basal levels | [6] |

| TNF-α stimulated | 100 µM | Reduction to near basal levels | [6] | |

| IL-8 mRNA Expression | TNF-α stimulated | 50 µM | Significant reduction | [6] |

| TNF-α stimulated | 100 µM | Reduction to near basal levels | [6] | |

| IL-1β mRNA Expression | TNF-α stimulated | 50 µM | Significant reduction | [6] |

| TNF-α stimulated | 100 µM | Reduction to near basal levels | [6] | |

| IL-6 Protein Secretion | TNF-α stimulated | 50 µM | No significant reduction | [6] |

| TNF-α stimulated | 100 µM | Significant reduction | [6] | |

| IL-8 Protein Secretion | TNF-α stimulated | 50 µM | Significant reduction | [6] |

| TNF-α stimulated | 100 µM | Significant reduction | [6] | |

| IL-1β Protein Secretion | TNF-α stimulated | 50 µM | Reduction to control levels | [6] |

| TNF-α stimulated | 100 µM | Reduction to control levels | [6] |

Table 2: Effects of this compound on Apoptosis and Oxidative Stress

| Cell Type | Parameter | This compound Concentration | Effect | Reference |

| Human Neutrophils | Spontaneous Apoptosis (Caspase-3 activity) | 100 µM | 55% inhibition | [7] |

| Spontaneous Apoptosis (in presence of 1 mM GSH) | 100 µM | Increased inhibition by 30% | [7] | |

| Melanoma Cells | Cell Viability | Not specified | Significantly reduced | [5] |

| Apoptosis | Not specified | Significantly induced | [5] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

In inflammatory contexts, such as in TNF-α-stimulated chondrocytes, this compound has been shown to inhibit the activation of the NF-κB pathway.[6] This is a critical anti-inflammatory mechanism, as NF-κB is a master regulator of pro-inflammatory gene expression.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: From Chemical and Biological Properties to Role in H2S Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits melanoma progression by enhancing Ca2+ overload-induced cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates TNF-α-Induced Inflammation in Human Chondrocytes via NF-κB Pathway Suppression and Thiol-Dependent Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"endogenous synthesis of Thiotaurine from cystine"

An In-depth Technical Guide on the Endogenous Synthesis of Thiotaurine from Cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract